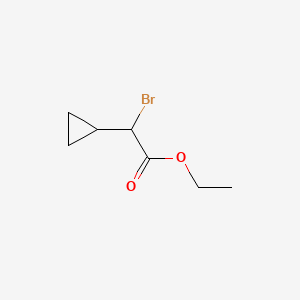

Ethyl 2-bromo-2-cyclopropylacetate

説明

Significance of Alpha-Halo Esters as Synthetic Intermediates

Alpha-halo esters are organic compounds characterized by a halogen atom (such as bromine or chlorine) attached to the carbon atom adjacent to the ester carbonyl group. wikipedia.orgfiveable.me This structural feature renders them highly valuable as intermediates in organic synthesis. The presence of the halogen atom activates the alpha-carbon, making it susceptible to a variety of nucleophilic substitution reactions. fiveable.me This reactivity allows for the introduction of a wide array of functional groups and the formation of new carbon-carbon bonds. wikipedia.orgfiveable.me

These compounds are potent alkylating agents and are instrumental in a number of name reactions. wikipedia.org For instance, in the Reformatsky reaction, an alpha-halo ester reacts with a ketone or aldehyde in the presence of zinc to generate a beta-hydroxy ester, a crucial structural motif in many natural products and pharmaceuticals. numberanalytics.comiitk.ac.inquora.com Another key transformation is the Darzens reaction, where an alpha-halo ester condenses with a carbonyl compound in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org

The versatility of alpha-halo esters is further demonstrated by their ability to be reduced to alpha-halo alcohols, which can then be converted into epoxides. wikipedia.org They also serve as precursors for the synthesis of amino acids through nucleophilic substitution with ammonia. wikipedia.org

Importance of the Cyclopropyl (B3062369) Moiety in Molecular Design and Reactivity

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cyclic alkane. Its unique geometry and electronic properties impart significant and often desirable characteristics to a molecule. fiveable.me The considerable angle strain within the ring leads to enhanced reactivity compared to larger cycloalkanes, making cyclopropanes useful synthetic intermediates. fiveable.me The carbon-carbon bonds within the ring possess enhanced p-character, giving them partial double-bond characteristics. fiveable.menih.gov This electronic feature makes the cyclopropyl group susceptible to reactions typically associated with alkenes, such as cycloadditions and rearrangements. fiveable.me

In medicinal chemistry, the cyclopropyl ring is a highly sought-after structural motif. iris-biotech.descientificupdate.com Its incorporation into drug candidates can lead to a range of benefits, including:

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, leading to a more favorable interaction with its biological target. nih.goviris-biotech.de

Increased Metabolic Stability: The carbon-hydrogen bonds of a cyclopropyl group are stronger than those in typical alkyl chains, making them less susceptible to metabolic breakdown by enzymes like cytochrome P450. scientificupdate.comhyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, pKa, and permeability, which are critical factors for drug absorption, distribution, metabolism, and excretion (ADME). nih.goviris-biotech.de

The prevalence of the cyclopropyl ring in numerous FDA-approved drugs underscores its importance in modern drug discovery and development. scientificupdate.com

Overview of Ethyl 2-bromo-2-cyclopropylacetate as a Key Building Block

This compound is an organic compound with the chemical formula C₇H₁₁BrO₂. chembk.comsynquestlabs.comnih.gov It is a colorless liquid with a characteristic odor, insoluble in water but soluble in most organic solvents. chembk.com This molecule serves as a pivotal intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and fragrances. chembk.com

The strategic placement of the bromine atom at the alpha-position to both the cyclopropyl ring and the ester group makes this compound a highly versatile reagent. It can participate in a variety of reactions, including nucleophilic substitutions and eliminations, allowing for the introduction of diverse functionalities and the construction of more complex molecular scaffolds.

The synthesis of this compound can be achieved through the esterification of 2-bromo-2-cyclopropylacetic acid with ethanol (B145695) in the presence of an acidic catalyst. chembk.com

Historical Context of Related Cyclopropanation and Bromination Reactions

The development of methods to construct cyclopropane (B1198618) rings and to introduce bromine atoms at specific positions in a molecule has a rich history in organic chemistry.

Cyclopropanation Reactions: The first synthesis of a cyclopropane derivative was reported in 1881 by August Freund, who prepared cyclopropane itself via an intramolecular Wurtz coupling of 1,3-dibromopropane. wikipedia.org A major breakthrough came in 1958 with the development of the Simmons-Smith reaction by Howard Simmons and Ronald Smith. thermofisher.commasterorganicchemistry.com This method utilizes a zinc-copper couple and diiodomethane (B129776) to convert alkenes into cyclopropanes stereospecifically. thermofisher.comresearchgate.net Other important cyclopropanation methods include those using diazo compounds, often with a metal catalyst like rhodium or copper, and reactions involving ylides. wikipedia.orgnumberanalytics.com

Bromination Reactions: The selective bromination of the alpha-position of carbonyl compounds is a cornerstone of organic synthesis. The Hell-Volhard-Zelinsky (HVZ) reaction, developed in the late 19th century, allows for the α-bromination of carboxylic acids using a mixture of bromine and a catalytic amount of phosphorus tribromide. openstax.orgchemistrysteps.com The reaction proceeds through the formation of an acid bromide intermediate, which then enolizes and reacts with bromine. openstax.org While direct alpha-bromination of esters can be challenging, various methods have been developed to achieve this transformation, often involving the use of specific brominating agents and reaction conditions. fiveable.me

Current Research Landscape and Future Directions for Cyclopropyl Synthons

The unique properties of the cyclopropyl group continue to drive research into new and efficient ways to incorporate this moiety into organic molecules. Current research focuses on several key areas:

Asymmetric Cyclopropanation: The development of chiral catalysts to control the stereochemistry of cyclopropanation reactions is a major area of investigation, as the three-dimensional arrangement of atoms is often critical for biological activity. researchgate.net

Novel Cycloaddition Reactions: Researchers are exploring new ways to use cyclopropanes as building blocks in cycloaddition reactions to construct complex polycyclic and heterocyclic systems. researchgate.net

C-H Activation: The direct functionalization of the strong C-H bonds of cyclopropanes is a growing field, offering more atom-economical and efficient synthetic routes. researchgate.net

Photoredox Catalysis: The use of light-driven catalysts to promote cyclopropane-related reactions is an emerging area with the potential for milder and more selective transformations. researchgate.net

The development of novel cyclopropyl synthons, including functionalized derivatives like this compound, will continue to be a vibrant area of research. These efforts will undoubtedly lead to the discovery of new reactions and the synthesis of novel molecules with important applications in medicine, agriculture, and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-bromo-2-cyclopropylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAPHOMYBWYDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657919 | |

| Record name | Ethyl bromo(cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200828-74-5 | |

| Record name | Ethyl bromo(cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-2-cyclopropylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Bromo 2 Cyclopropylacetate

Direct Synthetic Routes

Direct synthetic routes to ethyl 2-bromo-2-cyclopropylacetate typically commence with a compound already containing the cyclopropyl (B3062369) moiety. These methods focus on the introduction of the bromine atom and the ethyl ester group.

Bromination of Ethyl Cyclopropylacetate Precursors

One of the most straightforward approaches involves the bromination of ethyl cyclopropylacetate. This method is analogous to the α-bromination of other esters. The reaction introduces a bromine atom at the carbon adjacent to the carbonyl group. A similar process involves the treatment of acetals with bromine in a suitable solvent like methylene (B1212753) chloride to yield α-bromoacetals. lookchem.com

Another described method is the reaction of 2-bromo-2-cyclopropylacetic acid with ethanol (B145695) in the presence of an acidic catalyst. chembk.com The product is then isolated through distillation and purification. chembk.com

One-Pot Oxidative Bromination–Esterification Approaches

While specific one-pot oxidative bromination-esterification methods for this compound are not extensively detailed in the provided results, related methodologies suggest the feasibility of such an approach. For instance, the synthesis of 1-hydroxymethyl cyclopropyl acetic acid involves reacting bromomethyl cyclopropyl acetate (B1210297) with a Grignard reagent, followed by hydrolysis, which hints at the possibility of multi-step sequences in a single pot. google.com

Utilization of Specific Brominating Reagents and Conditions

Various brominating reagents can be employed for the synthesis of bromo-organic compounds. acgpubs.org Quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), are effective for brominations under solvent-free conditions, which can be an environmentally benign approach. acgpubs.org The choice of brominating agent and reaction conditions, such as temperature and the use of microwave irradiation, can influence the reaction's efficiency and yield. acgpubs.org For the bromination of certain substrates, reagents like N-Bromosuccinimide (NBS) and dibromodimethylhydantoin (DBDMH) can act as sources of electrophilic bromine. acsgcipr.org

Cyclopropanation Strategies for Bromoester Formation

An alternative synthetic strategy involves the formation of the cyclopropane (B1198618) ring as a crucial step in constructing the final molecule. These methods often utilize metal-catalyzed reactions to achieve the desired cyclopropanation.

Metal-Catalyzed Cyclopropanation Reactions

Metal-catalyzed cyclopropanation is a powerful tool for the synthesis of cyclopropane derivatives. wikipedia.orgunivasf.edu.br These reactions typically involve the reaction of an alkene with a metal carbene species generated from a diazo compound. wikipedia.org

Rhodium Catalysis: Rhodium complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for cyclopropanation reactions using diazo compounds like ethyl diazoacetate. wikipedia.orgorgsyn.org The mechanism is believed to involve the formation of a rhodium carbene intermediate, which then reacts with an alkene to form the cyclopropane ring. wikipedia.org Computational studies have shown that halodiazoacetates, including ethyl bromodiazoacetate, are remarkably kinetically active in rhodium-catalyzed cyclopropanations. nih.gov These reactions can be highly diastereoselective. researchgate.net

Copper Catalysis: Copper catalysts are also widely used for cyclopropanation and other C-C bond-forming reactions. rsc.orgnih.gov Copper-catalyzed reactions can involve the formation of organocopper intermediates. For example, a copper-catalyzed coupling of vinylidene cyclopropanes with external electrophiles like ethyl bromoacetate (B1195939) has been reported to yield products containing the cyclopropylacetate moiety. rsc.org Copper-catalyzed radical-type additions of α-bromoesters to alkenes can also lead to the formation of cyclopropane-containing structures. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions are another important avenue for cyclopropane synthesis. nih.gov Palladium-catalyzed cyclopropanation can proceed through different mechanisms, including those involving Pd(II)/Pd(IV) catalytic cycles. nih.gov These reactions can be used to construct bicyclic cyclopropanes from enynes. nih.gov Additionally, palladium-catalyzed intramolecular reactions of 2-bromo 1,6-dienes have been developed. researchgate.net

Table 1: Comparison of Metal Catalysts in Cyclopropanation Reactions

| Catalyst Type | Common Precursors | Key Intermediates | General Characteristics |

|---|---|---|---|

| Rhodium | Diazoacetates | Metal Carbenes | High efficiency and stereoselectivity. wikipedia.orgresearchgate.net |

| Copper | Diazo compounds, α-bromoesters | Organocopper species, Radical intermediates | Versatile for various C-C bond formations. rsc.orgnih.gov |

| Palladium | Enynes, Dienes | Pd(II)/Pd(IV) intermediates | Can proceed through different mechanistic pathways. nih.gov |

Mechanistic Insights into Metal-Carbenoid Intermediates in Cyclopropanation

The formation of cyclopropanes through the reaction of an alkene with a carbene or carbenoid is a widely employed and powerful strategy. Metal-carbenoid intermediates, generated from the decomposition of precursors like diazo compounds in the presence of a metal catalyst, are generally more stable and less reactive than free carbenes. acsgcipr.org This controlled reactivity allows for synthetically useful transformations, including the transfer of a carbene fragment to an alkene to form a cyclopropane ring. acsgcipr.org

A variety of transition metals, including rhodium, ruthenium, copper, iron, and nickel, have been successfully used to catalyze carbene transfer reactions. acsgcipr.org For the synthesis of chiral cyclopropanes from prochiral alkenes, enantioselectivity can be induced by employing chiral ligands. C2-symmetric chiral bisoxazoline (BOX) ligands are a prominent class of ligands used for this purpose. acsgcipr.org

The general mechanism involves the reaction of a diazo compound with a metal catalyst to form a metal-carbene complex. This reactive intermediate then reacts with an alkene to yield the cyclopropane product. researchgate.net A well-known example is the Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. acsgcipr.orgacs.org While effective, this method often requires stoichiometric amounts of the zinc carbenoid. acsgcipr.org

More recent advancements have focused on developing catalytic asymmetric versions of these reactions. For instance, cobalt complexes with chiral pyridine (B92270) diimine (PDI) or pyridine bis(oxazoline) (Pybox) ligands have been shown to catalyze the cyclopropanation of alkenes with high enantioselectivity. dicp.ac.cn Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanisms, revealing the intricate balance between different potential pathways and helping to rationalize the observed stereoselectivity. diva-portal.org These studies have shown that factors like the choice of metal, ligand, and even the diazo precursor can significantly influence the reaction's efficiency and stereochemical outcome. diva-portal.org

Table 1: Metal-Carbenoid Cyclopropanation Catalyst Systems

| Catalyst System | Carbene Precursor | Alkene Substrate | Key Features |

|---|---|---|---|

| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | Forms spirooxindole-oxiranes from N-methylisatin. researchgate.net |

| Ru-Pheox complex | N-hydroxyphthalimide diazoacetate | Various olefins | High efficiency and enantioselectivity. diva-portal.org |

| (PDI)CoBr₂ / Pybox | 2,2-dichloropropane | 1,3-dienes | Catalytic asymmetric cyclopropanation. dicp.ac.cn |

| Zinc-Copper Couple | Diiodomethane | Various olefins | Classic Simmons-Smith reaction. acsgcipr.orgacs.org |

Organocatalytic Cyclopropanation Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of cyclopropanation, organocatalytic strategies often rely on the Michael Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org

A notable example is the enantioselective cyclopropanation of α,β-unsaturated aldehydes with bromomalonate, catalyzed by a chiral secondary amine such as a Jørgensen-Hayashi-type catalyst. rsc.orgnih.gov This reaction proceeds through a domino Michael addition/α-alkylation sequence, affording highly functionalized cyclopropanes with excellent yields and enantioselectivities. nih.gov The mechanism involves the formation of an iminium ion intermediate from the aldehyde and the amine catalyst, which activates the substrate for the initial Michael addition. Subsequent enamine formation facilitates the intramolecular ring-closing step. nih.gov

Chiral quaternary ammonium salts derived from cinchona alkaloids have also been employed as phase-transfer catalysts in asymmetric cyclopropanation reactions. rsc.orgrsc.org These catalysts mediate the reaction between α-bromo esters or amides and α,β-unsaturated carbonyl compounds, leading to cyclopropanes with good diastereo- and enantioselectivities. rsc.orgrsc.org The choice of base has been found to be crucial, with larger metal cations like cesium leading to improved yields. rsc.org

Furthermore, a novel class of iminium catalysts has been developed based on the principle of directed electrostatic activation (DEA). nih.gov This strategy involves the dual activation of both the ylide and the enal substrates through a proposed electrostatic interaction, leading to the formation of trisubstituted cyclopropanes with high levels of enantio- and diastereocontrol. nih.gov

Table 2: Organocatalytic Cyclopropanation Methodologies

| Catalyst | Substrates | Key Features |

|---|---|---|

| Jørgensen-Hayashi amine catalyst | α,β-Unsaturated aldehydes, Bromomalonate | High yields and enantioselectivities (up to 97% ee). rsc.orgnih.gov |

| Cinchona alkaloid-derived quaternary ammonium salts | α-Bromo esters/amides, α,β-Unsaturated carbonyl compounds | Good diastereo- and enantioselectivities. rsc.orgrsc.org |

| Iminium catalyst (Directed Electrostatic Activation) | α,β-Unsaturated aldehydes, Sulfonium ylides | High enantio- and diastereoinduction. nih.gov |

| Solid-supported diarylprolinol catalyst | α,β-Unsaturated aldehydes | Continuous-flow reaction with high diastereoselectivity and enantioselectivity. researchgate.net |

Photocatalytic and Electrocatalytic Cyclopropanation Methods

In recent years, photocatalysis and electrocatalysis have gained significant attention as sustainable and powerful methods for organic synthesis. These approaches offer mild reaction conditions and unique reactivity patterns compared to traditional thermal methods.

Photocatalytic Cyclopropanation: Visible-light photoredox catalysis has been successfully applied to the intermolecular cyclopropanation of unactivated olefins with α-bromo-β-ketoesters and α-bromomalonates. ethz.ch This method utilizes an organophotocatalyst, such as a benzothiazinoquinoxaline, and can be performed in the presence of air and moisture with low catalyst loadings. ethz.ch The proposed mechanism involves the photocatalyst absorbing light and promoting a single-electron transfer to the α-bromoester, generating a radical intermediate. This radical then adds to the alkene, followed by a base-promoted intramolecular cyclization to yield the cyclopropane product. ethz.chnih.gov

A similar strategy has been employed for the intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. rsc.org This reaction proceeds under mild conditions at room temperature in the presence of a photoredox catalyst and a base, affording a wide range of functionalized bicyclic cyclopropanes. rsc.org

Electrocatalytic Cyclopropanation: Electrocatalysis provides an alternative approach to generate the necessary reactive intermediates for cyclopropanation without the need for chemical oxidants. An intermolecular electrocatalytic cyclopropanation of alkenyl trifluoroborates with active methylene compounds has been developed using diphenyl sulfide (B99878) as a simple electrocatalyst. nih.gov This method is notable for its base-free conditions and broad substrate scope, including challenging substrates like styrenes and 1,3-dienes. nih.gov

Another electrocatalytic method involves the intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes. sciopen.comxmu.edu.cn This process utilizes a cobalt catalyst and allows for the synthesis of various functionalized cyclopropanes from readily available starting materials. sciopen.comxmu.edu.cn

Table 3: Photocatalytic and Electrocatalytic Cyclopropanation

| Method | Catalyst | Substrates | Key Features |

|---|---|---|---|

| Organophotocatalysis | Benzothiazinoquinoxaline | Unactivated olefins, α-Bromo-β-ketoesters/malonates | Mild conditions, air and moisture tolerant. ethz.ch |

| Photoredox Catalysis | Not specified | Alkenes, α-Bromo-β-keto esters | Intramolecular cyclopropanation at room temperature. rsc.org |

| Electrocatalysis | Diphenyl sulfide | Alkenyl trifluoroborates, Methylene compounds | Base-free conditions, broad scope. nih.gov |

| Electrocatalysis | Cobalt complex | Arylalkenes, Active methylene compounds | Intermolecular dehydrogenative annulation. sciopen.comxmu.edu.cn |

Intramolecular Cyclopropanation Reactions

Intramolecular cyclopropanation reactions offer an efficient pathway to construct cyclic systems containing a cyclopropane ring, which are valuable motifs in natural product synthesis and medicinal chemistry. These reactions often benefit from favorable entropic factors, making them highly effective for the synthesis of bicyclic and polycyclic structures.

As previously mentioned, photoredox catalysis has been successfully utilized for the intramolecular cyclopropanation of alkenes tethered to α-bromo-β-keto esters. rsc.org This method proceeds under exceptionally mild conditions, at room temperature and even in an aqueous medium, to furnish a variety of functionalized bicyclic cyclopropanes. rsc.org The reaction is initiated by the photocatalytic generation of a radical from the α-bromo-β-keto ester, which then undergoes intramolecular addition to the pendant alkene. Subsequent cyclization completes the formation of the cyclopropane ring. rsc.org

Organocatalytic approaches have also been extended to intramolecular cyclopropanations. Gaunt and coworkers demonstrated the use of cinchona alkaloid-derived catalysts for the enantioselective intramolecular cyclopropanation of substrates containing both an α,β-unsaturated carbonyl moiety and a suitable leaving group. rsc.org

Furthermore, intramolecular cyclopropanation can be achieved through atom transfer radical cyclization (ATRC). uni-regensburg.de This method involves the generation of a radical which then cyclizes onto a tethered double bond, with the halogen atom being transferred to the resulting radical. While effective, these reactions can sometimes be limited by competing side reactions. The development of one-pot procedures that combine the initial radical addition and subsequent cyclization steps has enhanced the synthetic utility of these transformations. uni-regensburg.de

Table 4: Intramolecular Cyclopropanation Strategies

| Methodology | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Not specified | Alkenes with α-bromo-β-keto esters | Mild conditions, aqueous medium compatible. rsc.org |

| Organocatalysis | Cinchona alkaloid derivatives | Substrates with α,β-unsaturated carbonyl and leaving group | Enantioselective synthesis. rsc.org |

| Atom Transfer Radical Cyclization (ATRC) | Transition metal catalysts | Haloalkanes with tethered alkenes | Forms cyclic systems via radical cyclization. uni-regensburg.de |

Alternative Synthetic Pathways

Beyond the more common cyclopropanation methods, several other classical and modern organic reactions can be adapted for the synthesis of cyclopropane rings, particularly those involving α-bromoesters as key starting materials.

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. lookchem.com While not a direct method for cyclopropanation, it can be a key step in a multi-step sequence leading to cyclopropanes. For instance, a tandem reaction involving a Wittig reaction followed by a ring contraction process has been used to synthesize highly functionalized cyclopropanecarbaldehydes from α-hydroxycyclobutanones and phosphonium (B103445) ylides. organic-chemistry.org

More relevant to the use of α-bromoesters, one-pot Wittig-type reactions have been developed where an aldehyde, an α-bromoester, and triphenylphosphine (B44618) are mixed in an aqueous sodium bicarbonate solution. nih.govacs.org This provides a straightforward synthesis of α,β-unsaturated esters. nih.govacs.org While this reaction itself produces an alkene, the resulting product could potentially undergo a subsequent cyclopropanation step.

In some specialized cases, ylides generated from α-bromoesters can participate in cyclopropanation reactions. For example, arsonium (B1239301) ylides derived from ethyl bromoacetate have been used in the stereoselective cyclopropanation of electron-deficient olefins. lookchem.com

The Reformatsky reaction classically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. theaic.org This reaction proceeds via the formation of an organozinc enolate, which then adds to the carbonyl group. theaic.org

While the standard Reformatsky reaction does not directly yield a cyclopropane, variations and related transformations can be used for this purpose. For example, a Reformatsky-type reaction between α-bromocyclopropanecarboxylates and ketones or aldehydes has been developed, affording trans-adducts with high diastereoselectivity. theaic.orgresearchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions of Reformatsky reagents derived from 1-bromocyclopropanecarboxylates with aromatic and heteroaromatic halides provide a mild and efficient method for the α-arylation of cyclopropanes. organic-chemistry.orgresearchgate.net This highlights the utility of organozinc reagents derived from α-bromocyclopropanes in C-C bond formation.

A related transformation, the Reformatsky-Claisen rearrangement, involves the reaction of an allyl α-bromoester with zinc, which can lead to rearranged carboxylic acid products. mdpi.com The mechanism is thought to proceed through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate when a silylating agent is present. mdpi.com While not a direct cyclopropanation, this reaction demonstrates the diverse reactivity of α-bromoesters under Reformatsky conditions.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diiodomethane |

| Ethyl diazoacetate |

| N-hydroxyphthalimide diazoacetate |

| 2,2-dichloropropane |

| Bromomalonate |

| α-Bromo esters |

| α-Bromo amides |

| α,β-Unsaturated aldehydes |

| α,β-Unsaturated carbonyl compounds |

| Sulfonium ylides |

| α-Bromo-β-ketoesters |

| α-Bromomalonates |

| Alkenyl trifluoroborates |

| α-Hydroxycyclobutanones |

| Phosphonium ylides |

| Triphenylphosphine |

| Arsonium ylides |

| Ethyl bromoacetate |

| α-Bromocyclopropanecarboxylates |

| 1-Bromocyclopropanecarboxylates |

| Allyl α-bromoester |

| β-Hydroxy ester |

| α,β-Unsaturated esters |

| Cyclopropanecarbaldehydes |

| Bicyclic cyclopropanes |

| Spirooxindole-oxiranes |

| Trisubstituted cyclopropanes |

| Zinc |

| Copper |

| Rhodium |

| Ruthenium |

| Nickel |

| Iron |

| Cobalt |

| Palladium |

| Cinchona alkaloids |

| Diphenyl sulfide |

| Benzothiazinoquinoxaline |

Radical Clock Reactions Utilizing this compound

This compound serves as an effective tool in mechanistic studies for timing organic reactions, specifically as a radical clock. illinois.edu A radical clock is a compound that undergoes a unimolecular reaction at a known rate, which can be used to determine the rates of other, competing bimolecular reactions. illinois.edu The use of this compound in this context relies on the rapid ring-opening of the cyclopropylmethyl radical. The formation of a ring-opened product indicates the involvement of a radical intermediate in the reaction mechanism. rsc.orguclm.es

In an electrochemically driven allylation of unactivated alkyl halides, this compound was used to probe the reaction mechanism. The experiment yielded a ring-opening product, which suggested the involvement of a secondary alkyl radical in the process. rsc.org Similarly, in a study of cobalt-catalyzed cross-coupling reactions, the use of this compound as a radical clock reagent resulted in the formation of the corresponding ring-opened product, albeit in low yield. This finding pointed to the presence of radical species during the reaction. uclm.es

A specific experiment involving a ruthenium-catalyzed reaction between 1-naphthalenyldiphenylphosphane and this compound demonstrated the radical clock principle. The reaction yielded the cyclopropyl ring-opening product in 78% yield, confirming the generation of a radical intermediate. amazonaws.com

| Reaction Type | Catalyst/Conditions | Substrate | Finding | Yield of Ring-Opened Product | Reference |

| Electrochemically Driven Allylation | Constant current | This compound | Indicated involvement of a secondary alkyl radical | Trace desired product, 45% by-product | rsc.org |

| Cobalt-Catalyzed Cross-Coupling | CoBr₂ | This compound | Suggested the presence of radical intermediates | Low | uclm.es |

| Ruthenium-Catalyzed C-H Annulation | [RuCl₂(p-cymene)]₂ | This compound | Confirmed radical intermediate formation | 78% | amazonaws.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis and reactions of bromoesters aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic methods. nih.govrsc.org

Solvent-Free and Aqueous Media Approaches

The development of synthetic methods that operate in aqueous media or without any solvent is a cornerstone of green chemistry. While direct solvent-free synthesis of this compound is not extensively documented, related methodologies for other bromoesters highlight the feasibility of such approaches.

Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force to drive reactions, has been successfully applied to the bromofunctionalization of olefins to produce bromoesters without the need for solvents or catalysts. nih.gov This method avoids the use of hazardous chlorinated solvents typically required to dissolve the N-haloimide bromine sources. nih.gov Another solvent-free approach involves the reaction of aldehydes with a CAN/LiBr oxidation system, followed by the addition of methanol, to produce methyl α-bromocarboxylates in a one-pot procedure. researchgate.net

Aqueous Media Approaches: Water has been shown to be an effective medium for various reactions involving α-bromoesters, such as the Wittig reaction. acs.orgorganic-chemistry.orgacs.org One-pot Wittig reactions of aldehydes with α-bromoesters and triphenylphosphine can be conducted in aqueous sodium bicarbonate or lithium hydroxide (B78521) solutions, often resulting in high yields (up to 99%) and selectivities. acs.orgresearchgate.net The hydrophobic effect in water can accelerate reaction rates compared to conventional organic solvents. organic-chemistry.orgacs.orgresearchgate.net Although these are reactions of bromoesters rather than syntheses of them, they demonstrate the compatibility of the bromoester functional group with green aqueous conditions.

| Green Chemistry Approach | Reaction Type | Substrates | Conditions | Key Findings | Reference |

| Solvent-Free | Bromoesterification | Olefins, N-haloimides | Mechanochemical (Ball Milling) | Efficient, avoids hazardous solvents, catalyst-free. | nih.gov |

| Solvent-Free | α-bromocarboxylate synthesis | Aliphatic aldehydes | CAN/LiBr, then Methanol | One-pot, two-step procedure. | researchgate.net |

| Aqueous Media | Wittig Reaction | Aldehydes, α-bromoesters, PPh₃ | Saturated aq. NaHCO₃, 20°C | High yields (up to 99%) and E-selectivity (up to 98%). | acs.orgresearchgate.net |

| Aqueous Media | Wittig Reaction | Aldehydes, ethyl bromoacetate, PPh₃ | Refluxing water with LiOH/LiCl | Yields of 71-97% within 5-120 minutes. | researchgate.net |

Biocatalytic Methods for Bromoester Synthesis

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, leveraging the high efficiency and selectivity of enzymes to produce chiral compounds under mild conditions. mdpi.com Several enzymatic strategies have been developed for reactions involving α-bromoesters, primarily focusing on stereoselective transformations.

Ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family have been utilized for the enantioselective radical dehalogenation of α-bromoesters. acs.orgrsc.orgresearchgate.net These biocatalytic reactions can be initiated by a single-electron transfer from the enzyme's flavin cofactor. researchgate.net This approach has been applied to create complex molecular structures, such as enantiopure lactams, through radical dehalogenation followed by stereoselective intramolecular C-C bond formation. rsc.org

Engineered enzymes, such as variants of cytochrome P450, have demonstrated the ability to catalyze enantioconvergent radical cyclizations of α-bromoesters, producing chiral products with high enantiomeric excess. nih.gov Furthermore, haloalkane dehalogenases have been studied for their capacity to kinetically resolve racemic α-bromoesters, selectively acting on one enantiomer over the other. mdpi.com These biocatalytic methods represent a significant step towards the sustainable synthesis of optically active compounds derived from bromoesters.

| Enzyme Class | Reaction Type | Substrate Type | Key Outcome | Reference |

| Ene-reductases (OYEs) | Radical dehalogenation | α-bromoesters | Enantioselective C-C bond formation to produce chiral lactams. | rsc.orgresearchgate.net |

| Cytochrome P450 (engineered) | Radical cyclization | α-bromoesters | Enantioconvergent synthesis of chiral cyclic products. | nih.gov |

| Haloalkane Dehalogenase | Kinetic resolution | α-bromoesters | Enantioselective hydrolysis, distinguishing between R and S enantiomers. | mdpi.com |

| Ene-reductases (EREDs) | Hydrodehalogenation | α-bromoesters | Used in subsequent C-C bond forming reactions. | acs.org |

Reactivity and Reaction Mechanisms of Ethyl 2 Bromo 2 Cyclopropylacetate

Nucleophilic Substitution Reactions

The presence of a good leaving group (bromide) on a carbon atom alpha to an ester carbonyl group makes ethyl 2-bromo-2-cyclopropylacetate a prime candidate for nucleophilic substitution reactions. The course of these reactions, however, is significantly influenced by the neighboring cyclopropyl (B3062369) group.

Nucleophilic substitution at the brominated carbon of this compound can proceed through both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile.

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a direct, backside attack of the nucleophile on the electrophilic carbon, leading to a concerted displacement of the bromide ion. This mechanism results in an inversion of stereochemistry at the carbon center. The electrophilic nature of the carbon atom, enhanced by the adjacent ester group, facilitates SN2 reactions, which are crucial for constructing new carbon-carbon and carbon-heteroatom bonds.

On the other hand, the SN1 (Substitution Nucleophilic Unimolecular) pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this intermediate is paramount to the feasibility of the SN1 reaction. In the case of this compound, the departure of the bromide ion would lead to the formation of a cyclopropyl-stabilized carbocation. Such reactions are often stereoretentive, proceeding with the preservation of the stereocenter's configuration. rsc.org This stereochemical outcome is a key indicator of an SN1-type mechanism involving a nonclassical cyclopropyl carbinyl (CPC) carbocation intermediate. rsc.org

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Kinetics | First-order | Second-order |

| Intermediate | Cyclopropyl-stabilized carbocation | None (concerted) |

| Stereochemistry | Retention of configuration | Inversion of configuration |

| Favored by | Weak nucleophiles, protic solvents | Strong nucleophiles, aprotic solvents |

Influence of the Cyclopropyl Group on Reactivity and Stereoselectivity

The cyclopropyl group exerts a profound influence on the nucleophilic substitution reactions of this compound. Its proximity to the reaction center allows for significant neighboring group participation, which can accelerate the reaction rate and control the stereochemical outcome.

In SN1-type reactions, the cyclopropyl group stabilizes the adjacent carbocation through orbital overlap, leading to the formation of a non-classical cyclopropylcarbinyl cation. rsc.org This intermediate is key to achieving high regio- and stereoselectivity. rsc.org The stabilization provided by the cyclopropyl group is crucial for enabling nucleophilic substitution at a sterically hindered quaternary carbon center, a transformation that is typically challenging. rsc.org This control over reactivity has been instrumental in the synthesis of complex molecules with high diastereoselectivity. rsc.org

Computational studies on related cyclopropylcarbinol systems have shown that cyclopropylcarbinyl cations are stable intermediates, while bicyclobutonium structures are high-energy transition states and are not typically involved in these transformations. The stereospecificity of these reactions is dependent on the relative rates of nucleophilic attack on the chiral cyclopropylcarbinyl cation versus its rearrangement to other carbocationic structures.

Ring-Opening Reactions of the Cyclopropyl Moiety

The inherent strain in the three-membered cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions. These reactions provide a powerful synthetic tool for accessing linear carbon chains with specific functionalities.

While specific studies on the acid-catalyzed ring-opening of this compound are not extensively documented, the behavior of related donor-acceptor substituted cyclopropanes provides valuable insights. In these systems, the presence of an electron-withdrawing group (the ester) and a potential donor (the cyclopropyl ring) facilitates ring cleavage under acidic conditions.

Lewis acids are known to mediate the ring-opening of cyclopropane (B1198618) derivatives. For instance, TMSOTf has been shown to mediate the nucleophilic ring-opening of 1-cyclopropyl-2-arylethanones. It is plausible that a similar mechanism could be operative for this compound, where a Lewis acid could coordinate to the carbonyl oxygen of the ester, further polarizing the C-Br bond and promoting the departure of the bromide. This could lead to a cyclopropylcarbinyl cation that is susceptible to ring-opening by a nucleophile.

Transition metals can catalyze the ring-opening of cyclopropyl rings, often through the formation of metallacyclobutane intermediates. While direct metal-catalyzed ring-opening studies on this compound are limited, related transformations suggest its feasibility.

In a study involving a cobalt-catalyzed cross-coupling reaction, this compound was used as a radical clock reagent. The detection of a ring-opened product, albeit in low yield, suggests that the metal catalyst can influence the formation of radical species that lead to ring cleavage. This indicates a potential pathway for metal-catalyzed ring-opening, even if it proceeds through a radical mechanism rather than a direct catalytic cycle involving the metal center and the cyclopropane ring.

The cyclopropyl ring in this compound can undergo facile ring-opening upon the formation of a radical at the adjacent carbon. This property has led to its use as a "radical clock" in mechanistic studies to probe for the presence of radical intermediates.

In an electrochemically driven allylation of unactivated alkyl halides, this compound was employed as a secondary alkyl substrate. rsc.org The formation of the ring-opened product was observed in a significant yield of 55%, confirming the involvement of a secondary alkyl radical in the reaction pathway. rsc.org This demonstrates that under conditions that favor single-electron transfer to the C-Br bond, the resulting radical readily undergoes ring-opening.

Table 2: Radical Clock Experiment with this compound

| Reaction | Substrate | Conditions | Product | Yield of Ring-Opened Product |

|---|---|---|---|---|

| Electrochemically enabled allylation | This compound | Constant current, TBAB, DMA | Allylated ring-opened product | 55% rsc.org |

This propensity for radical-induced ring-opening highlights a key reactive pathway for this compound, offering a synthetic route to functionalized, acyclic molecules from a cyclic precursor.

Rearrangement Reactions

The inherent strain of the cyclopropane ring in this compound makes it susceptible to various rearrangement reactions, which can lead to the formation of more complex molecular architectures.

Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bonded substituent migrates across a π-electron system. While direct examples involving this compound are not extensively documented, the chemistry of related cyclopropane derivatives suggests its potential to participate in such transformations. For instance, fluorochem.co.ukfluorochem.co.uk-sigmatropic rearrangements, like the Claisen rearrangement, are well-known for allyl vinyl ethers. libretexts.org A related pathway could be envisioned for derivatives of this compound where the cyclopropylcarbinyl system is converted into a structure analogous to an allylic system, which could then undergo rearrangement.

The potential for these rearrangements is also seen in the chemistry of cyclopropenylcarbinol derivatives, which can undergo fluorochem.co.uk-sigmatropic rearrangements. beilstein-journals.org These reactions proceed through a concerted mechanism, often with high stereoselectivity, to yield functionalized alkylidenecyclopropanes. beilstein-journals.org Such pathways highlight the synthetic utility of strained three-membered rings in orchestrating complex bond reorganizations.

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde through a carbocation intermediate and a 1,2-migratory shift. masterorganicchemistry.combyjus.com The process begins with the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. A subsequent migration of an adjacent group (alkyl, aryl, or hydride) leads to a resonance-stabilized carbocation, which upon deprotonation gives the final carbonyl compound. byjus.com

While this compound itself does not undergo a classic Pinacol rearrangement, related cyclopropylcarbinol systems can be subject to mechanistically similar acid-catalyzed rearrangements. Upon formation of a carbocation adjacent to the cyclopropane ring, ring expansion can occur to furnish a more stable cyclobutyl cation. This process is a key step in the synthesis of cyclobutanones from cyclopropyl-substituted precursors. The driving force for this rearrangement is the relief of ring strain associated with the three-membered cyclopropane ring. For example, the treatment of 1-(1-methylcyclopropyl)ethanol with acid can lead to the formation of 2,2-dimethylcyclobutanone.

A hypothetical pathway for cyclobutanone (B123998) formation starting from a derivative of this compound could involve the following steps:

Conversion of the ester to a 1,2-diol derivative.

Acid-catalyzed formation of a carbocation at the carbon bearing the hydroxyl group.

Rearrangement of the cyclopropyl group via ring expansion to form a cyclobutyl cation.

Subsequent reaction steps to yield the cyclobutanone product.

Cycloaddition Reactions (e.g., [3+2], [4+3])

The strained C-C bonds of the cyclopropane ring possess partial π-character, allowing them to participate in cycloaddition reactions, although they are generally less reactive than typical alkenes.

[3+2] Cycloadditions: These reactions involve a three-atom component and a two-atom component to form a five-membered ring. In the context of cyclopropane derivatives, the cyclopropane ring can act as the three-carbon component in reactions with suitable two-atom partners, often involving transition metal catalysis to facilitate ring opening.

[4+3] Cycloadditions: These cycloadditions combine a four-atom π-system (like a diene) with a three-atom component to generate a seven-membered ring. An oxyallyl cation, which can be generated from α,α'-dihaloketones, is a common three-atom partner. It is conceivable that under specific conditions, a related cationic intermediate could be generated from this compound to participate in such cycloadditions, although this remains a speculative pathway.

Computational methods, such as frontier molecular orbital (FMO) theory, can be employed to predict the feasibility and regioselectivity of such cycloaddition reactions.

Mechanistic Investigations

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and optimizing its use in synthesis. Key investigations have focused on identifying transient species and measuring reaction kinetics.

A significant body of evidence points to the involvement of radical intermediates in reactions of this compound. The compound has been utilized as a radical clock to probe reaction mechanisms. rsc.orguclm.es In a radical clock experiment, a radical is generated, and it can either proceed to the desired product or undergo a rapid, well-characterized intramolecular rearrangement. The ratio of the unrearranged to the rearranged product provides insight into the rate of the main reaction pathway.

When this compound is subjected to single-electron reduction, it forms an α-carbonyl radical. This radical is positioned adjacent to the strained cyclopropane ring. The cyclopropylcarbinyl radical is known to undergo very rapid ring-opening to form a homoallylic radical. In an electrochemically enabled allylation reaction, the use of this compound as the substrate resulted in the formation of a significant amount of the ring-opened product, indicating the intermediacy of the secondary alkyl radical. rsc.org This confirms that radical pathways are accessible for this molecule.

Table 1: Radical Clock Experiment with this compound

| Substrate | Reaction Type | Intermediate | Observation | Implication |

|---|---|---|---|---|

| This compound | Electrochemically enabled allylation rsc.org | α-Ester cyclopropylcarbinyl radical | Formation of ring-opened product (45%) and desired product in trace yield. rsc.org | The reaction proceeds via a radical intermediate that undergoes rapid ring opening. |

Kinetic studies provide quantitative data on reaction rates and help elucidate reaction mechanisms. For reactions involving bromoesters like this compound, kinetics are often studied to determine the reaction order, rate constants, and activation parameters.

For instance, kinetic studies on the related compound ethyl bromoacetate (B1195939) show that its reaction with nucleophiles, such as phenoxyacetate (B1228835) ions, follows second-order kinetics—first order with respect to the ester and first order with respect to the nucleophile. ias.ac.in Such studies often involve monitoring the concentration of a reactant or product over time. In the case of reactions involving the bromide leaving group, the rate can be followed by titrating the released bromide ion. ias.ac.in

The determination of rate constants at different temperatures allows for the calculation of important thermodynamic parameters through the Arrhenius equation, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). ias.ac.inresearchgate.net

Table 2: Representative Data from a Hypothetical Kinetic Study

| Parameter | Description | Example Method |

|---|---|---|

| Reaction Order | The relationship between the concentration of reactants and the reaction rate. | Method of initial rates; Graphical analysis of concentration vs. time data. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Calculated from the integrated rate law corresponding to the determined reaction order. ias.ac.in |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the slope of an Arrhenius plot (ln(k) vs. 1/T). ias.ac.in |

| Thermodynamic Parameters (ΔH‡, ΔS‡, ΔG‡) | Enthalpy, entropy, and Gibbs free energy of activation, which provide insight into the transition state. | Calculated from the activation energy and rate constants at various temperatures. researchgate.net |

These types of mechanistic and kinetic investigations are essential for fully harnessing the synthetic potential of this compound.

Stereochemical Analysis of Reaction Pathways

The stereochemistry of reactions involving this compound is a critical diagnostic tool for determining the operative reaction mechanism. Depending on the reaction conditions and the nature of the nucleophile, different stereochemical outcomes, such as inversion, retention, or racemization of the configuration at the carbon atom bearing the bromine, can be observed.

Reactions of α-halo esters can proceed through several mechanisms, including Sₙ2 (bimolecular nucleophilic substitution), Sₙ1 (unimolecular nucleophilic substitution), or pathways involving the participation of the adjacent cyclopropyl group. An Sₙ2 reaction would be expected to proceed with a complete inversion of stereochemistry. libretexts.org In contrast, an Sₙ1 reaction, which involves the formation of a planar carbocation intermediate, would likely lead to a racemic mixture of products.

However, the presence of the cyclopropyl group introduces the possibility of neighboring group participation, leading to the formation of a cyclopropylcarbinyl cation. Such cations are known to be highly stabilized and can undergo complex rearrangements. The solvolysis of cyclopropyl tosylates and halides, for instance, generally occurs with simultaneous ring-opening, following the Woodward-Hoffmann rules which predict a disrotatory mode of opening. pitt.edu The stereochemical course is dictated by the relative orientation of the leaving group; substituents trans to the leaving group tend to rotate outward, while those cis to it rotate inward. pitt.edu

While specific experimental data on the stereochemical outcomes for this compound are not extensively documented in publicly available literature, we can hypothesize the potential products based on these established principles. The following table illustrates a hypothetical analysis of the stereochemical outcome for the reaction of an enantiomerically pure sample of ethyl (S)-2-bromo-2-cyclopropylacetate with various nucleophiles.

Hypothetical Stereochemical Outcomes for Reactions of (S)-Ethyl 2-bromo-2-cyclopropylacetate

| Nucleophile/Conditions | Plausible Mechanism | Expected Stereochemical Outcome |

|---|---|---|

| Strong, non-bulky nucleophile (e.g., NaN₃ in aprotic solvent) | Sₙ2 | Inversion (predominantly (R)-ethyl 2-azido-2-cyclopropylacetate) |

| Solvolysis in a polar protic solvent (e.g., H₂O/acetone) | Sₙ1/Ring-opening via cyclopropylcarbinyl cation | Racemization and/or ring-opened products |

| Weakly nucleophilic conditions with Lewis acid catalysis | Sₙ1-like with neighboring group participation | Mixture of retained, inverted, and ring-opened products |

This type of analysis, when supported by experimental data, is fundamental to confirming the reaction pathway.

Isotopic Labeling Studies to Elucidate Mechanisms

Isotopic labeling is a powerful technique for tracing the course of a reaction and elucidating the mechanism by revealing the fate of specific atoms. ias.ac.in In the context of this compound, isotopic labeling can provide definitive evidence for or against certain mechanistic proposals, particularly those involving rearrangements where atoms or groups migrate.

For instance, the involvement of a cyclopropylcarbinyl cation intermediate can lead to scrambling of carbon atoms within the cyclopropyl ring or the adjacent carbon chain. By selectively labeling one of the methylene (B1212753) carbons of the cyclopropyl ring with ¹³C or deuterium, one could track its position in the final product.

Consider a solvolysis reaction where a cyclopropylcarbinyl cation is proposed to form. If this cation is symmetrical or undergoes rapid degenerate rearrangements, the isotopic label would be distributed among multiple positions in the product.

Hypothetical Isotopic Labeling Study for the Solvolysis of Ethyl 2-bromo-2-(1-¹³C-cyclopropyl)acetate

| Proposed Intermediate | Predicted Distribution of ¹³C Label in Ring-Opened Product (e.g., an allyl acetate) | Mechanistic Implication |

|---|---|---|

| Stable, non-rearranging carbocation | Label remains at the original C1 position of the former cyclopropyl ring. | No significant rearrangement; direct ring-opening. |

| Symmetrical bicyclobutonium ion intermediate | Label is scrambled between the two terminal carbons of the allyl system. | Formation of a symmetrical intermediate is likely. |

| Degenerate cyclopropylcarbinyl rearrangement | Label is distributed among multiple carbons of the product. | The cyclopropylcarbinyl cation undergoes rearrangement prior to capture by the nucleophile. |

Such studies, often analyzed using techniques like NMR spectroscopy or mass spectrometry, provide unambiguous evidence of the connectivity changes occurring during the reaction, which is essential for a complete mechanistic picture.

Crossover Experiments

Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving the exchange of fragments between different molecules). encyclopedia.pubdalalinstitute.com This is achieved by running the reaction with a mixture of two similar, but distinguishable (often isotopically labeled), reactants.

If a reaction is intramolecular, each reactant molecule will only form products containing its own original atoms. If the reaction is intermolecular, "crossover" products will be formed, containing fragments from both of the starting materials.

For this compound, a crossover experiment could be designed to investigate the mechanism of a potential rearrangement or substitution reaction. For example, in a reaction where a fragment might dissociate and then re-add, an intermolecular pathway would be revealed by the formation of crossover products. One known study utilized this compound as a radical clock, and the observation of a ring-opened product suggested the involvement of radical intermediates in that specific electrochemical reaction. uclm.es

The following table illustrates a hypothetical crossover experiment to distinguish between an intramolecular and an intermolecular rearrangement of a hypothetical derivative of this compound.

Hypothetical Crossover Experiment for a Rearrangement Reaction

| Reactant Mixture | Observed Products for Intramolecular Mechanism | Observed Products for Intermolecular Mechanism |

|---|---|---|

| Reactant A (unlabeled) + Reactant B (isotopically labeled, e.g., with a ¹³C-labeled ethyl group) | Product A (unlabeled) + Product B (labeled) | Product A (unlabeled) + Product B (labeled) + Crossover Product (unlabeled fragment with labeled fragment) + Crossover Product (labeled fragment with unlabeled fragment) |

The presence or absence of crossover products is a clear and powerful indicator of the fundamental nature of the reaction mechanism.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The reagent serves as a linchpin in the assembly of intricate molecular frameworks, including functionalized carbocycles and heterocycles, by leveraging the inherent reactivity of its cyclopropyl (B3062369) ring and bromo-ester functionalities.

While direct applications of Ethyl 2-bromo-2-cyclopropylacetate are emerging, the reactivity of closely related α-bromo cyclopropyl esters provides a clear blueprint for its utility. For instance, rhodium-catalyzed cyclopropanation of alkenes with ethyl diazoacetate is a known method to produce such bromo-esters. orgsyn.org These intermediates can undergo further transformations, such as elimination reactions, to generate highly reactive species like methylenecyclopropanes. orgsyn.org

These derivatives are pivotal in synthesizing more complex molecules. For example, they are used in the preparation of model compounds to study the hypoglycemic activity of methylenecyclopropylglycine (B50705) and in the synthesis of various antiviral nucleoside analogues. orgsyn.org Furthermore, the development of methods for creating cyclopropane-fused heterocycles using related cyclopropanating agents highlights the potential of this structural class in synthetic chemistry. nih.gov The strategic placement of the bromine atom on the cyclopropane (B1198618) ring of this compound allows for nucleophilic substitution or elimination, providing a gateway to a diverse array of functionalized carbocyclic and heterocyclic systems.

A synthon is a conceptual unit within a molecule that assists in forming a synthetic connection. This compound functions as a versatile three-carbon (C3) synthon. The cyclopropyl ring itself is the three-carbon backbone, and the attached functional groups—the bromine atom and the ethyl ester—act as reactive handles.

This dual functionality allows for the controlled incorporation of the C3 unit into larger, more complex molecular targets. The bromine can be displaced by a nucleophile or participate in organometallic coupling reactions, while the ester can be hydrolyzed, reduced, or converted into other functional groups. This versatility makes it a valuable tool for chemists aiming to build molecular complexity from simple, well-defined starting materials. Research on donor-acceptor (DA) cyclopropanes, which share structural similarities, shows their utility in [3+2]-cycloaddition reactions to form five-membered rings, demonstrating how a C3 unit can be a cornerstone for constructing larger cyclic systems. rsc.org

Enantioselective Synthesis

The synthesis of single-enantiomer compounds is critical in the pharmaceutical and agrochemical industries. researchgate.net this compound, though achiral itself, can be employed in asymmetric reactions to generate chiral molecules with high stereocontrol.

Achieving stereocontrol is paramount in modern synthesis. While this compound is achiral, it can participate in reactions that create new stereocenters. The key to controlling the stereochemical outcome lies in the use of chiral catalysts or auxiliaries.

Drawing parallels from related systems, donor-acceptor cyclopropanes can undergo highly stereocontrolled cycloadditions catalyzed by a dual system of Lewis acids, including a chiral component, to yield enantioenriched cyclopentanones. rsc.org In such a scenario, the chiral catalyst would coordinate to the substrate, directing the approach of the reacting partner to one face of the molecule, thereby leading to the preferential formation of one enantiomer. This excellent transfer of chirality is a hallmark of well-designed asymmetric transformations. rsc.org Similar strategies could be applied to reactions involving this compound, allowing for the asymmetric synthesis of functionalized cyclopropane derivatives.

The products of successful asymmetric transformations are valuable chiral intermediates. These enantiomerically pure or enriched building blocks are essential for the synthesis of complex target molecules, particularly in medicinal chemistry where the chirality of a drug can determine its efficacy and safety. researchgate.net

By using this compound in the asymmetric reactions described previously, chemists can generate a library of chiral cyclopropane-containing intermediates. These intermediates, possessing a defined three-dimensional structure, can then be carried forward to construct a wide range of target molecules. For example, the synthesis of enantioenriched 2,5-disubstituted pyrrolidines, which are important C2-symmetrical scaffolds in catalysis, often relies on the availability of highly functionalized chiral starting materials. nih.gov The ability to generate chiral cyclopropyl building blocks from a simple precursor like this compound represents a significant step in streamlining the synthesis of complex chiral targets.

Target Molecule Synthesis

The ultimate goal of developing synthetic reagents is their application in the total synthesis of complex and often biologically active molecules. Derivatives of this compound have been identified as key precursors for classes of important target molecules. orgsyn.org

Specifically, the elimination product, 2-methylenecyclopropanecarboxylic acid ethyl ester, is a crucial intermediate for synthesizing antiviral nucleoside analogues and model compounds for biological screening. orgsyn.org This pathway underscores the role of this compound as a precursor to versatile building blocks for medicinal chemistry. The synthesis of prostaglandins, for instance, often involves the construction of a functionalized cyclopentane (B165970) ring, a structure that can be accessed through cycloaddition reactions with cyclopropane derivatives. rsc.orgrsc.org This highlights the potential for applying reagents like this compound in the synthesis of established pharmaceutical agents.

Interactive Data Tables

Table 1: Applications of this compound and its Derivatives in Synthesis

| Reaction Type | Reagent/Derivative | Product Class | Potential Application |

| Elimination | This compound | Methylene (B1212753) Cyclopropanes orgsyn.org | Synthesis of Nucleoside Analogues orgsyn.org |

| Asymmetric [3+2] Cycloaddition | Donor-Acceptor Cyclopropane Analogue | Enantioenriched Cyclopentanones rsc.org | Chiral Building Blocks, Prostaglandin Synthesis rsc.orgrsc.org |

| Nucleophilic Substitution | This compound | Functionalized Cyclopropane Esters | General Molecular Scaffolding |

Table 2: Potential Pathway to Bioactive Molecule Classes

| Starting Material | Key Intermediate | Target Molecule Class |

| This compound | 2-Methylene-cyclopropanecarboxylic acid ethyl ester orgsyn.org | Antiviral Nucleoside Analogues orgsyn.org |

| This compound | Chiral Functionalized Cyclopropane | C2-Symmetrical Ligands nih.gov |

| This compound | Functionalized Cyclopentanone Precursor rsc.org | Prostaglandins rsc.org |

Use in Natural Product Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, represents a significant challenge in organic chemistry. nih.gove-bookshelf.dee-bookshelf.de The cyclopropane ring is a structural motif present in numerous biologically active natural products, including terpenes, fatty acid metabolites, and amino acids. marquette.edu The inclusion of this three-membered ring can impart unique conformational constraints and biological properties. marquette.edu

One of the key reactions where this compound can be employed is the Reformatsky reaction. nrochemistry.comthermofisher.comwikipedia.org This reaction involves the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.org These products are valuable intermediates in the synthesis of more complex molecules. theaic.org

The general mechanism of the Reformatsky reaction involves the formation of an organozinc reagent, or a "Reformatsky enolate," from the α-halo ester and zinc. wikipedia.org This enolate is less reactive than other enolates like lithium enolates, which allows for its formation in the presence of various functional groups. wikipedia.org The reaction typically proceeds through a six-membered chair-like transition state. nrochemistry.com

By using this compound in a Reformatsky reaction, a cyclopropyl group can be stereoselectively introduced into a molecule, leading to the formation of β-hydroxy esters that are precursors to various natural products. For instance, the synthesis of Curacin A, a natural product with cytotoxic activity, involves the preparation of a cyclopropanecarboxylic acid derivative. marquette.edu

Application in Pharmaceutical and Agrochemical Intermediates

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chembk.comlookchem.com The cyclopropyl group is a desirable feature in many drug molecules as it can enhance metabolic stability, improve potency, and fine-tune other pharmacokinetic properties.

A notable example of the application of a related bromo-cyclopropyl ketone is in the synthesis of an intermediate for Prasugrel, an antiplatelet medication. google.com The synthesis involves the preparation of cyclopropyl-2-(2-fluorophenyl) ethanone, which is then brominated to yield cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone, a key intermediate for Prasugrel. google.com This highlights the industrial relevance of the bromo-cyclopropyl ketone moiety in pharmaceutical manufacturing.

In the agrochemical industry, this compound is utilized as a building block for creating new pesticides and herbicides with improved efficacy. lookchem.com The introduction of the 2-bromo-2-cyclopropylacetyl group can modify the chemical properties of a molecule, enhancing its desired biological activity. lookchem.com

Synthesis of Nucleoside Analogues

Nucleoside analogues are a class of compounds that are structurally similar to natural nucleosides and are widely used as antiviral and anticancer agents. nih.gov Chemical modifications to the sugar or base component of the nucleoside can lead to compounds with enhanced therapeutic properties. The incorporation of a cyclopropane ring into the nucleoside structure can confer conformational rigidity and alter the biological activity. nih.gov

This compound can be used as an alkylating agent to introduce the cyclopropylmethyl group onto nucleobases. nih.gov The nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) rings of nucleobases are nucleophilic and can react with electrophiles like this compound. This alkylation step is a common strategy in the synthesis of modified nucleosides.

For example, the synthesis of cyclopropano nucleosides has been reported, where a fused cyclopropane ring is constructed onto the sugar moiety of a nucleoside. nih.gov While direct synthesis using this compound is not explicitly detailed in the provided search results, the general principle of alkylating nucleobases or their precursors with bromoesters is a well-established method in this field. nih.gov The synthesis of spirocyclic nucleosides, which can influence the sugar pucker and biological properties, also represents an area where cyclopropyl-containing building blocks are valuable. thieme-connect.de

Formation of Functionalized Polymers

The incorporation of cyclopropane groups into polymer backbones can lead to materials with unique properties, such as enhanced thermal stability and specific optical characteristics. researchgate.net These functionalized polymers have potential applications in various fields, including materials science and electronics.

This compound can be a precursor for the synthesis of monomers that can then be polymerized. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of polymerizable derivatives. Alternatively, the bromine atom can be displaced by a nucleophilic monomer to incorporate the cyclopropylacetate moiety into a polymer chain.

Research has been conducted on the synthesis and characterization of polymers containing cyclopropane groups. For example, new polymeric products with cyclopropane units have been obtained through the catalytic cyclopropanation of existing polymers like syndiotactic 1,2-polybutadiene. researchgate.net These modified polymers exhibit amorphous thermoplastic properties and are considered energy-rich materials. researchgate.net While a direct polymerization route starting from this compound is not explicitly documented in the search results, its chemical reactivity makes it a plausible candidate for the synthesis of novel cyclopropane-containing monomers and polymers.

Computational and Theoretical Studies

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory offers a powerful framework for understanding the electronic structure of ethyl 2-bromo-2-cyclopropylacetate. The cyclopropyl (B3062369) group, with its bent 'banana' bonds, possesses π-character, allowing it to engage in conjugation with adjacent functionalities. In this molecule, both the bromine atom and the ester group can interact with the cyclopropyl ring's orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. Computational studies on similar gem-dibromocyclopropanes suggest that the HOMO is likely to have significant contributions from the C1-C2-C7 π-character, as well as the lone pairs of the bromine and the ester's carbonyl oxygen. uq.edu.au The LUMO, conversely, is expected to be a π*-type orbital with major contributions from the C1 and C7 atoms and smaller contributions from the attached oxygen and bromine atoms. uq.edu.au This distribution of electron density suggests that the molecule is susceptible to nucleophilic attack at the carbon bearing the bromine and ester groups.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the properties of molecules like this compound. These calculations provide valuable insights into reaction mechanisms and the electronic influence of substituents.

Predicting Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of transition states. For this compound, a key reaction of interest is its behavior under basic conditions, which can lead to ring-opening or substitution reactions.

Computational studies on analogous gem-dibromocyclopropanes have explored the mechanism of base-promoted ring-opening. uq.edu.au These studies indicate that the reaction likely proceeds through an E1cB-like elimination, where deprotonation is followed by the departure of the bromide ion. uq.edu.au DFT calculations can pinpoint the transition state structures for such processes and determine their associated activation energies, thereby predicting the feasibility of different pathways. For instance, in a related system, the computed barrier for rotation around the C2–C7 bond was found to be significantly larger than the barriers for nucleophilic addition, suggesting that the intermediate is configurationally stable. uq.edu.au

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.8 |

| Transition State 2 | +21.5 |

| Products | -10.3 |

| Note: This table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific calculations. |

Understanding Electronic Effects of Cyclopropyl and Bromine Substituents

The cyclopropyl and bromine substituents exert significant electronic effects that modulate the reactivity of this compound. The cyclopropyl group, due to its ability to donate electron density through hyperconjugation, can stabilize an adjacent carbocation. High-level calculations (CBS-QB3) on cyclopropanecarboxylic acid esters have demonstrated that the cyclopropyl group provides substantial hyperconjugative stabilization. nih.gov

The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). However, it can also participate in resonance by donating a lone pair of electrons (+R effect). DFT calculations can quantify these competing effects by analyzing parameters such as natural bond orbital (NBO) charges and molecular electrostatic potential (MEP) maps. The MEP for a related dibromocyclopropane shows a strong negative potential on the carbon bearing the bromine, indicating its susceptibility to electrophilic attack. uq.edu.au

Molecular Dynamics Simulations

By analogy, MD simulations of this compound could be employed to understand its solvation, conformational preferences, and transport properties. Such simulations would be particularly valuable in predicting its behavior in biological systems or as a reactant in a complex reaction mixture.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. While no specific QSAR models for this compound have been published, the structural motifs present in the molecule are relevant to existing QSAR research.

Studies on halogenated compounds and cyclopropane (B1198618) derivatives have shown that descriptors related to lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters are often crucial in predicting biological activity. nih.gov For instance, in a series of bromophenol derivatives with a cyclopropyl moiety, inhibitory activity against carbonic anhydrase and acetylcholinesterase was found to be significant. nih.gov A QSAR model for such a series would likely incorporate descriptors that capture the electronic and steric features of the substituents on the cyclopropane ring.

Table 2: Common Descriptors in QSAR Models for Related Compounds

| Descriptor Type | Example | Relevance |